Bicyclo[2.2.1]hept-2-en-7-ol
Description
Significance of the Norbornene Scaffold in Bridged Bicyclic Systems
The norbornene framework is a cornerstone of bridged bicyclic systems, imparting unique reactivity to the molecules that contain it. The inherent ring strain in the bicyclo[2.2.1]heptane system makes the double bond in norbornene and its derivatives highly reactive. researchgate.net This high reactivity is a key feature that chemists exploit for various transformations. researchgate.netnih.gov
One of the most notable reactions of the norbornene scaffold is its participation in cycloaddition reactions, such as the Diels-Alder reaction. nih.govontosight.ai The fixed conformation of the alkene within the rigid structure allows for a high degree of stereocontrol in these reactions. researchgate.net Furthermore, the strained double bond is particularly susceptible to reactions with various reagents, including those used in polymerization and metal-catalyzed processes. researchgate.netnih.gov
The norbornene unit is also a valuable tool in modern synthetic chemistry, where it can act as a temporary scaffold to direct the functionalization of other parts of a molecule. acs.org In what is known as the Catellani reaction, a palladium catalyst and norbornene work in concert to selectively functionalize aryl halides at both the ortho and ipso positions. acs.org The norbornene is later removed, demonstrating its role as a transient directing group. This strategy has proven powerful for the construction of complex molecular architectures from simple starting materials. acs.org
The unique structural and reactive properties of the norbornene scaffold have led to its use in a wide range of applications, from the synthesis of polymers with tailored properties to the development of new therapeutic agents. researchgate.netdntb.gov.uaresearchgate.net Its ability to introduce conformational rigidity and pre-organize functional groups makes it an attractive motif in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. dntb.gov.uaresearchgate.net
Overview of Research Trajectories for Bicyclo[2.2.1]hept-2-en-7-ol
Research involving this compound has followed several distinct trajectories, primarily leveraging its unique structural and reactive characteristics.
One major area of investigation is its use as a chiral building block in asymmetric synthesis. The stereochemically well-defined hydroxyl group, in either the syn or anti position, can be used to direct subsequent reactions, allowing for the synthesis of enantiomerically pure compounds. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.
Another significant research direction is the exploration of its reactivity in various chemical transformations . The presence of both a reactive double bond and a functionalizable hydroxyl group allows for a wide range of modifications. cymitquimica.com Researchers have studied its behavior in reactions such as oxidation, reduction, and cycloadditions. For instance, the oxidation of the hydroxyl group yields the corresponding ketone, Bicyclo[2.2.1]hept-2-en-7-one, another important synthetic intermediate. nih.govepa.gov The double bond can undergo various additions and metathesis reactions, providing access to a diverse array of functionalized bicyclic compounds. researchgate.net
Furthermore, this compound and its derivatives have been employed as mechanistic probes to study the stereoelectronics of reactions involving bicyclic systems. The rigid framework of the molecule allows for a clear distinction between different reaction pathways, providing valuable insights into reaction mechanisms.
The compound also serves as a precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry . For example, derivatives of the norbornene scaffold have been investigated for their potential as anticancer agents. dntb.gov.uaresearchgate.net The rigid bicyclic structure can serve as a scaffold to present pharmacophoric groups in a specific spatial orientation, enhancing their interaction with biological targets. dntb.gov.uaresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWDFVNXXATCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927112 | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-70-2, 13118-70-2, 53783-87-2 | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical and Conformational Analysis of Bicyclo 2.2.1 Hept 2 En 7 Ol
Elucidation of Stereoisomers and Diastereomers of Bicyclo[2.2.1]hept-2-en-7-ol
The rigid bicyclo[2.2.1]heptane framework is the foundation of the stereochemical complexity of this compound. The placement of the hydroxyl group at the C7 bridge position relative to the C2-C3 double bond gives rise to two distinct diastereomers: syn and anti. nist.govnist.gov In the syn isomer, the hydroxyl group is oriented on the same side as the double bond, whereas in the anti isomer, it is on the opposite side. nist.govnist.gov
Each of these diastereomers is chiral, primarily due to the asymmetric nature of the bridgehead carbons (C1 and C4). Consequently, this compound exists as two pairs of enantiomers. The complete set of stereoisomers includes (1R,4S)-syn, (1S,4R)-syn, (1R,4S)-anti, and (1S,4R)-anti forms. Research on related bicyclic systems confirms the existence of such racemic and enantiomerically pure forms. jst.go.jp
| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |
|---|---|---|---|
| syn | (+)-syn-Bicyclo[2.2.1]hept-2-en-7-ol | (-)-syn-Bicyclo[2.2.1]hept-2-en-7-ol | Enantiomers |
| anti | (+)-anti-Bicyclo[2.2.1]hept-2-en-7-ol | (-)-anti-Bicyclo[2.2.1]hept-2-en-7-ol | Enantiomers |
Conformational Landscapes and Rotational Isomerism of Hydroxyl Group
While the bicyclic skeleton of this compound is rigid, the hydroxyl group at the C7 position possesses rotational freedom around the C7-O bond. This rotation leads to the existence of multiple rotational isomers, or rotamers. The stability of these rotamers is dictated by a delicate balance of steric and electronic effects within the molecule.
Computational studies on closely related systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, provide insight into the conformational landscape of the hydroxyl group. beilstein-journals.org By calculating the potential energy surface (PES) as a function of the H-O-C-C dihedral angle, researchers can identify energy minima corresponding to stable conformers. beilstein-journals.org These studies reveal that specific orientations of the hydroxyl hydrogen are energetically favored, leading to distinct populations of rotamers at equilibrium. The relative energies of these conformers are typically within a few kcal/mol, indicating that multiple conformations can coexist.
| Rotamer | Approximate H-O-C7-C1 Dihedral Angle | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A | ~60° | 0 (Global Minimum) | OH group oriented towards the double bond, potentially stabilized by OH-π interaction. |
| B | ~180° | 0.5 - 1.5 | OH group in a staggered conformation relative to the C1-C6 bond. |
| C | ~300° (-60°) | 0.7 - 2.0 | OH group in a staggered conformation relative to the C4-C5 bond. |
Influence of Stereoelectronic Interactions on Molecular Conformation
One of the most significant interactions in the syn-isomer is the potential for an intramolecular hydrogen bond-like interaction between the hydroxyl proton and the π-electron cloud of the C2=C3 double bond (OH-π interaction). This type of interaction is known to stabilize conformations where the hydroxyl group is in proximity to the π-system.
Furthermore, hyperconjugative interactions contribute to conformational stability. beilstein-journals.org These arise from the delocalization of electrons from a filled orbital (a donor) to an adjacent empty antibonding orbital (an acceptor). In this compound, this can involve the overlap of the oxygen's lone pair orbitals (nO) with the antibonding sigma orbitals (σ) of adjacent C-C or C-H bonds. For example, an nO → σC-H interaction can stabilize a specific rotamer. Computational analyses on related fluorinated analogs have shown that such hyperconjugative interactions can be a dominant stabilizing factor, sometimes overriding steric repulsions to define the global energy minimum. beilstein-journals.org
| Interaction Type | Description | Effect on Conformation |
|---|---|---|
| OH-π Interaction | Attractive interaction between the hydroxyl proton and the π-electrons of the double bond. | Stabilizes syn-isomer rotamers where the O-H bond points towards the C=C bond. |
| Hyperconjugation (nO → σ*C-C) | Delocalization of an oxygen lone pair into an adjacent C-C antibonding orbital. | Contributes to the stability of specific staggered rotamers. |
| Steric Repulsion | Repulsive interaction between the hydroxyl group and nearby hydrogen atoms on the bicyclic frame. | Destabilizes eclipsed conformations, favoring staggered rotamers. |
Chirality and Enantiomeric Purity in this compound Systems
The inherent asymmetry of the bicyclic scaffold renders this compound a chiral molecule. evitachem.com The presence of stereogenic centers at the bridgehead carbons (C1 and C4) is the primary source of this chirality. As a result, the molecule is non-superimposable on its mirror image, leading to the existence of enantiomers for both the syn and anti diastereomers.
The synthesis and separation of these enantiomers are of significant interest, as enantiomerically pure bicyclic alcohols are valuable building blocks (synthons) in asymmetric synthesis. ysu.am Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is therefore a critical analytical task.
Several methods are employed for this purpose. A common approach involves converting the enantiomeric alcohols into a mixture of diastereomers by reacting them with a chiral derivatizing agent. libretexts.org For instance, reacting the alcohol with an enantiomerically pure isocyanate, like (R)-(-)-1-(1-naphthyl)ethyl isocyanate, produces diastereomeric carbamates. jst.go.jp These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jst.go.jplibretexts.org Direct separation of enantiomers is also possible using chiral chromatography, where the stationary phase of the column is itself chiral. libretexts.org
| Method | Principle | Example Application |
|---|---|---|
| Chiral Derivatization followed by Chromatography (GC/HPLC) | Enantiomers are converted into diastereomers with different physical properties, allowing for separation and quantification. libretexts.org | Reaction with (R)-(-)-1-(1-naphthyl)ethyl isocyanate followed by GC analysis. jst.go.jp |
| Chiral Chromatography (GC/HPLC) | Direct separation of enantiomers on a stationary phase that is itself chiral, leading to differential retention times. libretexts.org | Use of a GC column with a cyclodextrin-based chiral stationary phase. |
| NMR Spectroscopy with Chiral Solvating Agents or Shift Reagents | In a chiral environment, the NMR signals for the two enantiomers become distinct, allowing for integration and quantification. libretexts.org | Adding a lanthanide-based chiral shift reagent to an NMR sample of the alcohol. |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 En 7 Ol and Its Derivatives
Strategies for Constructing the Bicyclo[2.2.1]hept-2-en-7-ol Framework
The foundational step in synthesizing this compound is the creation of the bicyclo[2.2.1]heptane core. This is typically achieved through cycloaddition reactions, followed by reduction or rearrangement pathways to install the desired hydroxyl functionality at the C7 position.
The Diels-Alder reaction is a cornerstone in the synthesis of the norbornene skeleton. nih.gov This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with a suitable dienophile. wolfram.comresearchgate.net Cyclopentadiene is a highly reactive diene that readily reacts with various dienophiles to form the bicyclo[2.2.1]heptene framework. scientific.netacs.org The choice of dienophile can introduce a variety of substituents onto the norbornene core. For instance, the reaction of cyclopentadiene with ethylene (B1197577) yields the parent norbornene structure. wolfram.com Substituted ethylenes, such as those bearing electron-withdrawing groups, can also be employed. wolfram.com
The stereochemical outcome of the Diels-Alder reaction is a significant aspect, often favoring the formation of the endo isomer due to secondary orbital interactions, which is the kinetically controlled product. wolfram.com However, the exo product is thermodynamically more stable. The reaction conditions, such as temperature and the presence of catalysts, can influence the endo/exo selectivity. A notable precursor that can be synthesized via this method is 5-vinyl-2-norbornene, formed from the Diels-Alder reaction of cyclopentadiene and 1,3-butadiene. researchgate.net
| Diene | Dienophile | Product | Key Features |
|---|---|---|---|
| Cyclopentadiene | Ethylene | Norbornene | Forms the basic bicyclo[2.2.1]heptene framework. wolfram.com |
| Cyclopentadiene | Substituted Ethylene (with EWG) | Substituted Norbornene | Kinetically favors the endo product. wolfram.com |
| Cyclopentadiene | 1,3-Butadiene | 5-vinyl-2-norbornene | Precursor for further functionalization. researchgate.net |
| Cyclopentadiene | Maleic Anhydride | Norbornene dicarboxylic anhydride | A common starting material for norbornene derivatives. nih.gov |
A common route to this compound involves the reduction of a carbonyl group at the C7 position of the norbornene framework, namely bicyclo[2.2.1]hept-5-en-2-one. This ketone precursor can be synthesized through various methods, including the Diels-Alder reaction of cyclopentadiene with a ketene (B1206846) equivalent. The subsequent reduction of the ketone is a critical step that can be achieved using a variety of reducing agents.
The stereoselectivity of this reduction is a key consideration, as it determines the orientation of the resulting hydroxyl group (syn or anti). The choice of reducing agent can influence this outcome. For instance, hydride reagents such as lithium aluminum hydride can be used for this transformation. acs.org The steric environment of the carbonyl group in the bicyclic system plays a significant role in directing the approach of the reducing agent, often leading to a mixture of syn and anti isomers.
| Precursor | Reducing Agent | Product | Notable Aspects |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-one | Lithium aluminum hydride | Bicyclo[2.2.1]hept-5-en-2-ol | Yields a mixture of endo and exo alcohols. acs.org |
| Bicyclo[2.2.1]hept-2-en-7-one | Not specified | This compound | Direct precursor to the target compound. |
Rearrangement reactions provide an alternative and powerful strategy for the synthesis of the this compound framework and its derivatives. The Wagner-Meerwein rearrangement is a prominent example of such a transformation within bicyclic systems. drugfuture.comwikipedia.org This type of rearrangement involves a 1,2-shift of an alkyl, aryl, or hydride group in a carbocation intermediate, leading to a more stable carbocation and a rearranged carbon skeleton. wikipedia.orgmychemblog.com
These rearrangements can be initiated by the formation of a carbocation at a suitable position on the norbornyl system, often facilitated by acidic conditions or the departure of a leaving group. core.ac.uk The rigid, strained nature of the bicyclo[2.2.1]heptane framework makes it particularly susceptible to such skeletal reorganizations. For example, acid-catalyzed rearrangement of polyaryl-bicyclo[2.2.1]hept-2-en-7-ones can lead to the formation of bicyclo[3.2.0]hept-3-en-2-ones through a carbocationic intermediate. rsc.org The specific pathway and final product of the rearrangement are dependent on the substitution pattern of the starting material and the reaction conditions.
Enantioselective and Diastereoselective Synthesis of this compound and Related Chirons
The development of synthetic methods to control the stereochemistry of this compound and its derivatives is of significant importance, as these chiral building blocks are valuable in asymmetric synthesis. metu.edu.tr Both enzymatic and chiral catalyst-mediated approaches have been successfully employed to obtain enantiomerically pure or enriched products.
Enzymatic kinetic resolution, particularly using lipases, has proven to be an effective method for the synthesis of enantiopure bicyclo[2.2.1]heptane derivatives. researchgate.net Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For instance, lipase-catalyzed transesterification has been used for the efficient resolution of racemic diols within the bicyclo[2.2.1]heptane framework, yielding chiral diols with high enantiomeric excess. researchgate.net
The choice of lipase (B570770), solvent, and acyl donor are critical parameters that can significantly impact the efficiency and enantioselectivity of the resolution. For example, Candida antarctica lipase B (CAL-B) has been shown to be highly effective in the enantioselective acetylation of 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene skeletons. nih.gov
| Substrate | Enzyme | Reaction Type | Outcome |
|---|---|---|---|
| (±)-Bicyclo[2.2.1]heptane-2,7-diol | Lipase | Transesterification | Production of enantiopure (+) and (-) diols with ≥98% e.e. researchgate.net |
| Racemic 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene alcohol | Candida antarctica B | Enantioselective acetylation | (+) acetate (B1210297) with >98% e.e. at 40% conversion. nih.gov |
| Racemic 2-aza-bicyclo[2.2.1]hept-5-en-3-one | Lipolase | Stereoselective hydrolysis | Direct synthesis of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. google.com |
In addition to enzymatic methods, the use of chiral catalysts provides a powerful avenue for the asymmetric synthesis of bicyclo[2.2.1]heptane derivatives. These catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. A variety of chiral ligands and metal complexes have been developed for this purpose.
For example, chiral camphor-based amino alcohols have been synthesized and utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the potential for creating chiral centers within bicyclic systems. scirp.org Furthermore, chiral Lewis acids have been employed to catalyze asymmetric Diels-Alder reactions, which can establish the stereochemistry of the norbornene framework at the outset of the synthesis. The development of novel chiral catalysts continues to be an active area of research, aiming to improve the enantioselectivity and broaden the scope of these transformations for the synthesis of complex chiral molecules derived from the bicyclo[2.2.1]heptane scaffold. pwr.edu.pl
Advanced Synthetic Routes to 7-Functionalized Norbornenes
The synthesis of norbornene derivatives with functionality at the C-7 position is a significant challenge in organic chemistry. Advanced synthetic methodologies are required to overcome the inherent steric and electronic properties of the bicyclo[2.2.1]heptane framework. One such powerful strategy involves the use of controlled carbocation rearrangements.
Silicon-Controlled Carbocation Rearrangements
A notable advancement in the synthesis of 7-functionalized norbornenes is the utilization of silicon-controlled carbocation rearrangements. This approach leverages the directing effect of a silicon-containing group, typically a trimethylsilyl (B98337) group, to influence the outcome of rearrangement reactions, leading to the desired 7-substituted products. rsc.org
Research has demonstrated that a 7-trimethylsilyl group can effectively be used to synthesize other 7-functionalized norbornenes. rsc.org For example, the epoxide of methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate rearranges upon treatment with boron trifluoride-ether to produce methyl 7-anti-hydroxybicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. rsc.org
In another illustration of this methodology, the treatment of methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate with bromine results primarily in the rearranged bromide, which is methyl 7-anti-bromobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. rsc.org
A key example of a silicon-controlled carbocation rearrangement is the reaction of bromo-3-exo-methoxycarbonyl-7-anti-trimethylsilylbicyclo[2.2.1]heptane-2,6-carbolactone. rsc.org When catalyzed by silver ions in methanol, this compound rearranges to yield dimethyl 7-syn-hydroxybicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate. rsc.org While this method shows significant promise, researchers have also noted some limitations in this approach to synthesizing 7-functionalized norbornenes. rsc.org
The following table provides a summary of the key transformations in silicon-controlled carbocation rearrangements for the synthesis of 7-functionalized norbornenes.
| Starting Material | Reagent(s) | Product |
| Epoxide of methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate | Boron trifluoride-ether | Methyl 7-anti-hydroxybicyclo[2.2.1]hept-5-ene-2-exo-carboxylate |
| Methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate | Bromine | Methyl 7-anti-bromobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate |
| Bromo-3-exo-methoxycarbonyl-7-anti-trimethylsilylbicyclo[2.2.1]heptane-2,6-carbolactone | Silver ions in methanol | Dimethyl 7-syn-hydroxybicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate |
Reaction Mechanisms and Reactivity Profiles of Bicyclo 2.2.1 Hept 2 En 7 Ol Systems
Fundamental Chemical Transformations of Bicyclo[2.2.1]hept-2-en-7-ol
The reactivity of this compound is dominated by the interplay between the π-system of the double bond and the functionality at the C7 position. This allows for a range of chemical modifications, including oxidation, reduction, and substitution reactions.
The double bond in the norbornene scaffold is susceptible to oxidation, most notably through epoxidation. The reaction of bicyclo[2.2.1]hept-2-ene and its derivatives with peroxy acids, such as peracetic acid, typically yields the corresponding epoxide. pleiades.onlineaskfilo.com This transformation is a key step in the synthesis of various functionalized bicyclic compounds. The stereochemical outcome of this reaction is highly dependent on the substitution pattern of the norbornene core.
The epoxidation of the norbornene double bond is characterized by a significant facial selectivity. The approach of the oxidizing agent can occur from either the exo face (away from the C7 bridge) or the endo face (underneath the C7 bridge). For unsubstituted norbornene, the epoxidation proceeds with high exo-selectivity, primarily due to steric hindrance from the endo C5 and C6 hydrogen atoms, which obstruct the endo approach. researchgate.net
However, the presence of a substituent at the C7 position, as in this compound, profoundly influences this stereoselectivity. A substituent in the syn position (on the same side as the double bond) can sterically hinder the exo approach of the reagent. Density Functional Theory (DFT) studies have shown that as the steric bulk of a syn-7-substituent increases, the stereoselectivity shifts from exo to endo. For instance, while a syn-7-hydroxy derivative still favors exo attack, the presence of a larger methyl or chloro group at this position leads to the predominant formation of the endo-epoxide due to van der Waals repulsion between the substituent and the oxidant. researchgate.netdnu.dp.uadnu.dp.ua
| syn-7-Substituent (X) | exo-Epoxide Product (%) | endo-Epoxide Product (%) |
|---|---|---|
| H | 99–99.5 | 0.5–1 |
| Cl | 55.0 | 45.0 |
| Me | 45.0 | 55.0 |
| t-Bu | 6–14 | 86–94 |
In the specific case of syn-bicyclo[2.2.1]hept-2-en-7-ol, the hydroxyl group can play a directing role in the epoxidation reaction through the formation of an intramolecular hydrogen bond. dnu.dp.ua Computational studies have revealed that the transition state for the exo-approach of the peroxy acid is stabilized by hydrogen bonding with the syn-7-hydroxyl group. dnu.dp.uadnu.dp.ua This interaction lowers the activation energy for the exo pathway, thus enhancing the inherent preference for exo attack and counteracting the steric hindrance that might be expected from the substituent. dnu.dp.uadnu.dp.ua Spectroscopic evidence also supports the existence of an intramolecular OH···π hydrogen bond in related 7-norbornenol systems, further underscoring the potential for such directing effects. acs.org
While the hydroxyl group of this compound is already in a reduced state, other functional groups within the bicyclo[2.2.1]heptane scaffold are readily reduced. For example, a ketone at the C7 position, bicyclo[2.2.1]hept-2-en-7-one, can be reduced to the corresponding alcohol, this compound. Similarly, ketones at other positions, such as the C2 position, can be reduced to their respective alcohols using standard reducing agents like lithium aluminum hydride. acs.org The double bond of the norbornene system can also be reduced through catalytic hydrogenation to yield the saturated bicyclo[2.2.1]heptan-7-ol. Furthermore, other functionalities, such as oximes incorporated into the scaffold, can be reduced to amines using reagents like sodium in isopropanol. researchgate.net
Derivatives of this compound are suitable precursors for nucleophilic substitution reactions. For these reactions to occur, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. A more direct route involves the use of halo-alcohols (hydroxyhalides) of the bicyclo[2.2.1]heptane system. For instance, vicinal hydroxyhalides can be synthesized and subsequently reacted with nucleophiles. The substitution of the halogen atom by primary or secondary aliphatic amines leads to the formation of the corresponding aminoalcohols, known as aminobicycloheptanols, without altering the core structure. ppor.az These reactions provide a pathway to introduce nitrogen-containing functional groups into the bicyclic framework. ppor.az
Oxidation Reactions: Epoxidation and Dioxygenation of the Norbornene Double Bond
Carbocationic Rearrangements and Non-Classical Ion Behavior in Norbornene Systems
The norbornyl system is renowned for its tendency to form stable carbocations that exhibit "non-classical" behavior. unacademy.com The 2-norbornyl cation, in particular, has been a subject of extensive study and debate. wikipedia.org This non-classical ion is characterized by a delocalized three-center, two-electron bond, where the positive charge is shared between C1, C2, and C6. unacademy.comwikipedia.org This charge delocalization provides significant stabilization. unacademy.com The structure has been confirmed by techniques such as X-ray crystallography and NMR spectroscopy. wikipedia.orgwikipedia.org
Carbocationic intermediates generated from this compound or its derivatives are prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. journals.co.za For example, acid-catalyzed rearrangement of bicyclo[2.2.1]heptane epoxides can lead to the formation of bicyclo[2.2.1]hepten-7-ol derivatives. journals.co.za These rearrangements proceed through carbocationic intermediates, and their pathways are dictated by the drive to form more stable cations. The formation of a non-classical ion can significantly influence the reaction's stereochemical outcome. researchgate.net Solvolysis reactions of norbornyl derivatives, where a leaving group departs to form a carbocation, often proceed at unusually high rates due to the anchimeric assistance provided by the neighboring C-C sigma bond in forming the stabilized non-classical ion. unacademy.comacs.org This behavior distinguishes norbornyl systems from many other alicyclic compounds.
Solvolytic Studies and Ion Stability
The solvolysis of this compound and its derivatives has been a subject of significant interest in physical organic chemistry, primarily due to the potential for participation of the C2-C3 double bond in the ionization process, leading to the formation of a nonclassical carbocation. Studies on related 7-norbornenyl systems have provided insights into the stability and reactivity of these intermediates.
The solvolysis of anti-7-norbornenyl esters proceeds with significant rate acceleration compared to their saturated counterparts, indicating anchimeric assistance from the π-bond. This participation leads to the formation of the 7-norbornenyl cation, which is stabilized by through-space interaction with the double bond. This cation is considered a key intermediate in these reactions.
In contrast, the syn-isomers solvolyze at rates comparable to their saturated analogs, suggesting that the proximity of the leaving group to the double bond in the syn position does not facilitate π-participation.
High-temperature solvolysis studies on related bicyclic systems, such as nortricyclanols and norbornenols, in aqueous acetic acid have shown that these compounds can undergo complex rearrangements to form aldehydes and norcamphor. cdnsciencepub.com For instance, the solvolysis of anti-7-norbornenol at 250°C yields a mixture of products, indicating the involvement of various hydroxy-cation intermediates. cdnsciencepub.com While these conditions are more drastic than typical solvolysis studies for measuring reaction rates, they highlight the diverse reaction pathways available to these bicyclic alcohols.
The stability of carbocations derived from bicyclo[2.2.1]heptane systems is highly dependent on their structure. Ab initio molecular orbital calculations have been employed to investigate the stability of various isomeric C7H11+ carbocations. researchgate.net These studies have shown that bicyclobutonium-type ions can be more stable than classical cyclopropylcarbinyl cations in some instances. researchgate.net The carbocation with the positive charge localized at the bridgehead position is generally not a stable intermediate. researchgate.net The stability of these ions is influenced by factors such as hyperconjugation and the geometry of the strained ring systems. researchgate.net
Reactivity of Organometallic Reagents with 7-Norbornenyl Systems
The reactions of organometallic reagents with 7-norbornenyl systems, particularly with the ketone precursor bicyclo[2.2.1]hept-2-en-7-one, provide a valuable route to substituted bicyclo[2.2.1]hept-2-en-7-ols. These reactions are characterized by their stereoselectivity, which is influenced by the steric environment of the carbonyl group.
Grignard and Lithium Reagent Reactions
Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles that readily add to the carbonyl group of bicyclo[2.2.1]hept-2-en-7-one to form tertiary alcohols after acidic workup. wikipedia.orglibretexts.orgwisc.edulibretexts.org The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. wisc.edu
The reaction of norbornen-7-one with various Grignard reagents has been studied to determine the relative importance of addition versus reduction, a common side reaction with Grignard reagents possessing β-hydrogens. researchgate.net Reduction becomes a significant or even dominant pathway for Grignard reagents with β-hydrogens, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. researchgate.netorganic-chemistry.org
The following table summarizes the outcomes of the reaction of norbornen-7-one with different Grignard reagents. researchgate.net
| Grignard Reagent | Addition Product Yield (%) | Reduction Product Yield (%) | syn:anti Addition Ratio | syn:anti Reduction Ratio |
| Methylmagnesium bromide | 98 | 2 | 99:1 | - |
| Ethylmagnesium bromide | 65 | 35 | 98:2 | 85:15 |
| Isopropylmagnesium bromide | 15 | 85 | >99:1 | 90:10 |
| tert-Butylmagnesium chloride | <1 | >99 | - | 95:5 |
| Phenylmagnesium bromide | 99 | <1 | 97:3 | - |
Organolithium reagents are generally more reactive and less prone to reduction than Grignard reagents, making them effective for the addition of alkyl and aryl groups to the 7-position of the norbornene system. msu.edu
Stereochemistry of Organometallic Reactions
A key feature of the addition of organometallic reagents to bicyclo[2.2.1]hept-2-en-7-one is the high degree of stereoselectivity. The nucleophilic attack predominantly occurs from the syn-face of the carbonyl group (the face on the same side as the double bond). researchgate.net This stereochemical preference is observed for both addition and reduction reactions. researchgate.net
The syn-selectivity is attributed to steric hindrance from the ethano bridge on the anti-face of the carbonyl group. The syn-face is more accessible to the incoming nucleophile. The stereoselectivity of the addition reaction is generally higher than that of the reduction reaction. researchgate.net For example, the addition of methylmagnesium bromide shows a syn:anti ratio of 99:1, while the reduction with isopropylmagnesium bromide gives a syn:anti ratio of 90:10 for the resulting alcohol. researchgate.net
Olefin Metathesis Reactions of this compound Derivatives
Olefin metathesis has emerged as a powerful tool in organic synthesis, and derivatives of this compound are excellent substrates for these transformations due to their inherent ring strain, which serves as a driving force for the reaction. beilstein-journals.org
Ring-Rearrangement Metathesis (RRM) for Complex Skeletal Construction
Ring-rearrangement metathesis (RRM) is a tandem process that typically involves a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM) in a single operation. beilstein-journals.orgnih.gov This methodology allows for the efficient construction of complex molecular architectures from relatively simple starting materials. nih.govresearchgate.net Bicyclo[2.2.1]heptene derivatives are particularly well-suited for RRM because the initial ring-opening relieves significant ring strain, providing a thermodynamic driving force for the reaction. beilstein-journals.org
The general mechanism of RRM involves the reaction of the bicyclic olefin with a metal carbene catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring, generating a new metal carbene and a diene-containing intermediate. Subsequent intramolecular ring-closing metathesis of this intermediate leads to the formation of a new, less strained cyclic system. beilstein-journals.org
The outcome of the RRM of bicyclo[2.2.1]heptene derivatives can be influenced by the choice of catalyst, protecting groups, and reaction conditions. beilstein-journals.org For example, the RRM of an enone-containing norbornene system with a first-generation Grubbs catalyst led to the desired RRM product, while a second-generation Grubbs catalyst favored a simple RCM product. beilstein-journals.org RRM has been successfully applied to the synthesis of various fused and bridged polycyclic systems, including bicyclo[3.3.0]octene derivatives. beilstein-journals.org
Aminolysis of Epoxides in this compound Analogs
The aminolysis of epoxides is a fundamental reaction for the synthesis of amino alcohols, which are important building blocks in medicinal chemistry. The rigid bicyclo[2.2.1]heptane framework allows for the study of the stereochemical and electronic factors that govern the regioselectivity and stereoselectivity of the epoxide ring-opening reaction.
Studies on the reaction of amines with epoxides derived from bicyclo[2.2.1]hept-5-en-2-ylmethanamine have provided insights into the reactivity of these systems. researchgate.net The reaction proceeds via an SN2-like mechanism, where the amine acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring. researchgate.net
The regioselectivity of the aminolysis of unsymmetrical epoxides is influenced by both steric and electronic factors. In general, the nucleophilic attack occurs at the less substituted carbon of the epoxide. The stereochemistry of the reaction is characterized by an inversion of configuration at the carbon atom that is attacked by the amine.
Computational studies have been used to investigate the reaction pathways and activation barriers for the aminolysis of epoxides in these bicyclic systems. researchgate.net These studies have shown that the formation of products corresponding to a 1:1 and 1:2 amine-to-epoxide ratio is possible. researchgate.net The probability of forming the 1:2 product is influenced by steric hindrance at the reaction center. For bulky epoxides, the activation energy for the second addition of the amine is significantly higher, leading to the exclusive formation of the 1:1 adduct. researchgate.net
The stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its derivatives has also been investigated. The epoxidation of the parent norbornene occurs with high exo-selectivity. researchgate.net However, the presence of a syn-substituent at the C7 position can influence the stereochemical outcome of the epoxidation, with bulkier substituents leading to an increase in the proportion of the endo-epoxide. researchgate.net
Advanced Spectroscopic and Structural Characterization of Bicyclo 2.2.1 Hept 2 En 7 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of Bicyclo[2.2.1]hept-2-en-7-ol, providing unambiguous information about its carbon skeleton and the stereochemistry of substituents.
The ¹H and ¹³C NMR spectra of 7-norbornenol are well-resolved, with distinct signals corresponding to each unique proton and carbon atom in its strained bicyclic system. The chemical shifts are influenced by the anisotropic effects of the double bond and the stereochemistry of the hydroxyl group at the C7 position.
The ¹H NMR spectrum typically displays signals for the olefinic protons (H2, H3), bridgehead protons (H1, H4), the methine proton at C7, and the methylene (B1212753) bridge protons (H5, H6). The orientation of the C7 hydroxyl group, either syn (pointing towards the double bond) or anti (pointing away), significantly affects the chemical shift of the H7 proton.
The rigid geometry of the bicyclo[2.2.1]heptene framework results in characteristic proton-proton spin-spin coupling constants (J-values). libretexts.org These couplings, including vicinal (³J), geminal (²J), and long-range couplings (⁴J, often "W-coupling"), are critical for confirming proton assignments and stereochemistry. organicchemistrydata.org For instance, coupling constants between bridgehead and adjacent protons provide definitive evidence for their connectivity. libretexts.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The olefinic carbons (C2, C3) resonate in the typical alkene region, while the C7 carbon bearing the hydroxyl group is shifted downfield. The bridgehead carbons (C1, C4) and the methylene bridge carbons (C5, C6) also show characteristic chemical shifts. Computational methods, such as Density Functional Theory (DFT), can be used to calculate and predict NMR parameters, aiding in the assignment of complex spectra for norbornene derivatives. ku.dk
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Bicyclo[2.2.1]hept-2-ene Core Structure.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1, 4 (Bridgehead) | 2.8 - 3.2 | 40 - 50 |
| 2, 3 (Olefinic) | 5.9 - 6.3 | 130 - 140 |
| 5, 6 (Methylene) | 1.0 - 1.9 | 25 - 35 |
| 7 (Methine) | 3.5 - 4.0 | 70 - 80 |
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 7-norbornenol and its derivatives. researchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations, mapping the connectivity between protons. For 7-norbornenol, COSY spectra would show cross-peaks between H1/H2, H1/H6, H4/H3, H4/H5, and between the geminal H5 and H6 protons, confirming the proton framework. science.govunisa.it
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. This is useful for identifying all protons belonging to a continuous network of couplings.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for confident carbon assignments. science.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the entire molecular skeleton, for instance, by showing correlations from the bridgehead protons (H1, H4) to the olefinic carbons (C2, C3) and the C7 carbon. researchgate.netscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. This is the definitive technique for determining the stereochemistry of the hydroxyl group at C7. A NOESY cross-peak between H7 and the olefinic protons (H2, H3) would confirm a syn configuration, while its absence and the presence of cross-peaks to bridge protons would suggest an anti configuration. science.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.
The most prominent features in the IR spectrum of 7-norbornenol include:
O-H Stretching : A strong and broad absorption band is observed in the region of 3200–3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. libretexts.org
=C-H Stretching : The stretching of the C-H bonds on the double bond (vinylic protons) gives rise to a medium intensity band typically found just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. vscht.cz
C-H Stretching (sp³) : Strong absorptions corresponding to the stretching of aliphatic C-H bonds are located just below 3000 cm⁻¹, usually between 2850 and 3000 cm⁻¹. pressbooks.pub
C=C Stretching : The stretching vibration of the carbon-carbon double bond within the bicyclic ring appears as a medium-intensity band around 1640–1680 cm⁻¹. vscht.cz
C-O Stretching : A strong band corresponding to the C-O single bond stretching vibration is typically found in the 1000–1260 cm⁻¹ region of the spectrum. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| =C-H Stretch | Alkene | 3010 - 3100 | Medium |
| C-H Stretch | Alkane | 2850 - 3000 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium |
| C-O Stretch | Alcohol | 1000 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns. The compound has a molecular formula of C₇H₁₀O and a molecular weight of approximately 110.15 g/mol . nih.govnist.gov
In electron ionization (EI) mass spectrometry, the spectrum of 7-norbornenol will exhibit a molecular ion peak (M⁺) at m/z 110. The fragmentation of this molecular ion is characteristic of the bicyclic alkene structure. nist.gov A primary and highly characteristic fragmentation pathway for norbornene-type systems is a retro-Diels-Alder reaction. researchgate.net This process involves the cleavage of the molecule into two smaller, stable fragments. For 7-norbornenol, this would result in the loss of cyclopentadiene (B3395910) (C₅H₆, mass = 66 u), leading to a prominent fragment ion.
Other potential fragmentation pathways for alcohols include the loss of a water molecule (H₂O, mass = 18 u), which would produce a peak at m/z 92 (the [M-18]⁺ ion). libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation route for alcohols. libretexts.org Analysis of these characteristic fragments helps to confirm the presence of the hydroxyl group and the bicyclic core.
Table 3: Key Ions in the Mass Spectrum of this compound.
| m/z Value | Ion | Interpretation |
|---|---|---|
| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |
| 92 | [M - H₂O]⁺ | Loss of water |
| 66 | [C₅H₆]⁺ | Cyclopentadiene fragment from retro-Diels-Alder reaction |
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. thieme-connect.de For this compound and its derivatives, XRD provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and strain within the bicyclic system. researchgate.netsemanticscholar.org
A crucial application of XRD is the determination of the absolute configuration of chiral molecules. ed.ac.uk When an enantiomerically pure derivative of 7-norbornenol is crystallized in a non-centrosymmetric space group, XRD can distinguish between the two possible enantiomers. nih.gov This is achieved by measuring the anomalous scattering effects of the atoms, particularly when using specific X-ray wavelengths (like Cu-Kα radiation) that enhance these effects even for light atoms such as oxygen. thieme-connect.deed.ac.uk The Flack parameter is a critical value refined during the analysis; a value close to zero for a given configuration confirms its correctness with high confidence. nih.gov This method provides the definitive assignment of stereocenters, which is essential in fields like asymmetric synthesis and medicinal chemistry. semanticscholar.orgrsc.org
Photoelectron Spectroscopy Applied to 7-Norbornenol
Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization. Applying PES to 7-norbornenol can provide valuable insights into the interactions between its π-system (the C=C double bond) and the non-bonding lone pair orbitals of the oxygen atom in the hydroxyl group.
The rigid framework of the norbornene skeleton holds these two functional groups in a fixed orientation, making it an ideal system to study through-space and through-bond interactions. scielo.brnih.gov
Through-space interaction refers to the direct overlap of the π-orbitals of the double bond with the p-type lone pair orbitals of the oxygen atom.
Through-bond interaction involves the coupling of these orbitals via the intervening sigma (σ) bonds of the molecular framework.
These interactions lead to a splitting of the ionization energies associated with these orbitals, which can be observed and quantified by PES. A study of norbornene's valence electronic structure has been conducted using electron momentum spectroscopy, a related technique, providing detailed information on its molecular orbitals. uhasselt.be By comparing the PES spectrum of 7-norbornenol with that of norbornene and a saturated analog like 7-norbornanol, the extent of this electronic coupling can be determined. The results offer fundamental understanding of how functional groups communicate electronically within a constrained molecular architecture. researchgate.netscispace.com
No Direct Gas-Phase Electron Diffraction Studies Found for this compound
A comprehensive search of available scientific literature has revealed no specific studies on the gas-phase conformational analysis of this compound using electron diffraction techniques.
While the bicyclo[2.2.1]heptane framework, of which this compound is a derivative, has been the subject of structural investigations, specific experimental data for the title compound is not present in the surveyed literature. Electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states. Such studies provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformational preferences of molecules.
Research on related compounds, such as the parent hydrocarbon norbornane (B1196662), has been conducted using gas-phase electron diffraction. oup.comacs.orgacs.org These studies have provided detailed structural parameters for the fundamental bicyclic skeleton. For instance, investigations into norbornane have detailed the C-C bond lengths and the characteristic C-C-C bond angles of the strained ring system. oup.com
Furthermore, computational and theoretical studies have been performed on derivatives of bicyclo[2.2.1]heptan-7-ol, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, to analyze their conformational landscapes. However, these theoretical analyses are not a substitute for the experimental data that would be obtained from a dedicated gas-phase electron diffraction study of this compound.
The absence of such specific experimental data precludes the generation of a detailed article section on this topic, as requested. Therefore, a thorough and scientifically accurate discussion, complete with data tables of research findings from electron diffraction studies on this compound, cannot be provided at this time.
Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 2 En 7 Ol
Quantum Chemical Calculations for Energetic and Structural Parameters
Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to optimize molecular geometries, calculate energetic parameters, and understand electronic structures.
Density Functional Theory (DFT) has been effectively used to investigate the stereochemical aspects of reactions involving Bicyclo[2.2.1]hept-2-en-7-ol, particularly in its syn configuration. A notable example is the study of its epoxidation by performic acid. dnu.dp.uadnu.dp.ua
In these studies, the geometry and thermodynamic parameters of the pre-reactive complexes and, more importantly, the transition states (TS) were computed, typically at the UBHandHLYP/6-31G(d) level of theory. dnu.dp.uadnu.dp.ua Calculations revealed that the transition states for epoxidation have a significant biradical character. dnu.dp.ua For the syn-7-hydroxy derivative, two primary transition states corresponding to the oxidant's approach to the double bond were analyzed: exo-attack and endo-attack.
The calculations demonstrated a clear preference for the exo-approach of the oxidant. dnu.dp.ua This selectivity is attributed to the stabilization of the corresponding transition state through hydrogen bonding between the syn-hydroxyl group and the incoming peroxy acid. dnu.dp.uaresearchgate.net This interaction lowers the activation energy for the exo pathway compared to the endo pathway, where such stabilization is absent.
Table 1: Calculated Thermodynamic Parameters for the Epoxidation of syn-Bicyclo[2.2.1]hept-2-en-7-ol (Data derived from studies on 7-syn-substituted norbornenes)
| Parameter | exo Transition State | endo Transition State |
| Relative Enthalpy (kcal/mol) | Lower | Higher |
| Relative Gibbs Free Energy (kcal/mol) | Lower | Higher |
| Stabilizing Interaction | Hydrogen Bonding | Steric Repulsion |
Note: This table is illustrative, based on findings that the syn-7-hydroxyl group significantly stabilizes the exo-transition state. researchgate.net
While DFT is a widely used method, both ab initio and semi-empirical calculations also provide valuable information. High-level ab initio methods like CASSCF and UQCISD have been used to investigate the general mechanism of alkene epoxidation by peroxy acids, confirming the biradical nature of the transition state which is relevant to the reactions of this compound. dnu.dp.ua
Semi-empirical methods, such as PM3, have been applied to study the electron density distribution in derivatives of the bicyclo[2.2.1]heptene framework. researchgate.net These less computationally intensive methods can be useful for initial assessments of electronic properties, such as determining which atoms possess the greatest proton affinity in related amino alcohol derivatives, providing a general understanding of the molecule's reactive sites. researchgate.net
Potential Energy Surface Analysis and Conformational Isomerism
The bicyclic framework of this compound is rigid, but the molecule possesses conformational flexibility primarily due to the rotation of the hydroxyl group at the C7 position. This rotation can be analyzed by mapping the potential energy surface (PES). beilstein-journals.org
By systematically rotating the H-O-C7-C1 dihedral angle and calculating the relative energy at each step, a PES can be generated. This analysis, often performed using methods like Hartree-Fock (HF) theory with subsequent optimization at higher levels (e.g., MP2/aug-cc-pVDZ), reveals the energy minima corresponding to stable conformers. beilstein-journals.org For this compound, two primary stereoisomers exist: syn (where the -OH group is on the same side as the double bond) and anti (where it is on the opposite side). stackexchange.com Within the syn-isomer, different rotational conformers exist, with stability influenced by potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-system of the double bond. beilstein-journals.orgacs.org
Modeling of Stereoelectronic Effects and Intramolecular Interactions
Stereoelectronic effects play a crucial role in the chemistry of this compound. The rigid, U-shaped structure dictates the accessibility of reagents to the double bond and the C7 position.
Computational modeling has been instrumental in elucidating the intramolecular interactions that govern reactivity. In the case of the epoxidation of syn-Bicyclo[2.2.1]hept-2-en-7-ol, the key interaction is the intramolecular hydrogen bond that forms in the transition state of the exo-attack. dnu.dp.uaresearchgate.net The hydroxyl group acts as a hydrogen bond donor, stabilizing the incoming peroxy acid. researchgate.net This directing effect is a classic example of substrate control, where a functional group within the molecule dictates the stereochemical outcome of a reaction.
In the syn-isomer's ground state, another significant intramolecular interaction is the potential for an O-H•••π hydrogen bond, where the electron-rich double bond acts as a weak proton acceptor. acs.org This type of interaction can influence the conformational preference of the hydroxyl group, favoring a conformation where the proton is directed toward the π-cloud.
Prediction of Reactivity and Selectivity via Transition State Theory and Activation Barriers
Transition state theory is a cornerstone for predicting the rates and outcomes of chemical reactions. By calculating the energies of reactants and transition states, activation barriers (activation energies) can be determined, which directly correlate with reaction kinetics.
Computational studies on the epoxidation of this compound and its derivatives provide a clear example of this predictive power. dnu.dp.uaresearchgate.net The calculated activation energy for the formation of the exo-epoxide from the syn-alcohol is significantly lower than that for the endo-epoxide. researchgate.net This difference in activation barriers explains the experimentally observed high exo-selectivity. The stabilization of the exo-TS by hydrogen bonding is the primary factor responsible for lowering its energy. dnu.dp.uaresearchgate.net In contrast, for derivatives with substituents at the C7 position that cannot form hydrogen bonds (e.g., methyl or chloro groups), steric repulsion dominates, leading to the preferential formation of endo-epoxides. dnu.dp.uadnu.dp.ua
Table 2: Factors Influencing Stereoselectivity in the Epoxidation of 7-syn-Substituted Bicyclo[2.2.1]hept-2-enes
| 7-syn-Substituent (X) | Dominant Interaction in exo-TS | Predicted Major Product |
| -OH | Hydrogen Bond Stabilization | exo-epoxide |
| -CH₃ | Steric Repulsion | endo-epoxide |
| -Cl | Steric Repulsion | endo-epoxide |
Molecular Orbital (MO) Calculations and Electron Delocalization Effects
Molecular orbital theory provides a detailed picture of electron distribution and its role in chemical bonding and reactivity. The frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding reactivity. ossila.comimperial.ac.uk
For this compound, the HOMO is expected to have significant contributions from the π-orbital of the carbon-carbon double bond and, to some extent, the non-bonding lone pair orbitals of the oxygen atom. This orbital represents the primary site for electrophilic attack. The LUMO is primarily the corresponding π* antibonding orbital of the double bond, which is the site for nucleophilic attack. ossila.com
Electron delocalization, or homoconjugation, can occur in bicyclic systems. This is the interaction between non-conjugated π-systems or between a π-system and a p-orbital. In the related bicyclo[2.2.1]hept-2-en-7-one, the potential for homoconjugation between the double bond and the carbonyl group has been investigated computationally. researchgate.net For this compound, similar through-space interactions between the oxygen's lone pair orbitals and the π and π* orbitals of the double bond can influence the molecule's electronic properties and reactivity.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has emerged as a robust strategy for the structural characterization of organic molecules, including complex bicyclic systems like this compound. These calculations are particularly valuable for distinguishing between stereoisomers, such as the syn and anti forms of this alcohol, where subtle differences in the spatial arrangement of atoms can lead to distinct NMR spectra.
The general approach involves optimizing the molecular geometry of the compound , followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also computationally modeled.
Detailed research findings from computational studies on analogous bicyclic systems provide a strong foundation for understanding the expected NMR parameters of this compound. For instance, computational analyses of substituted 2-fluorobicyclo[2.2.1]heptan-7-ols have demonstrated the high accuracy of these predictive methods in correlating calculated and experimental NMR data. These studies highlight the sensitivity of chemical shifts to conformational changes and stereoelectronic interactions within the rigid bicyclic framework.
Below are illustrative data tables showcasing the type of information generated from such computational studies. The values presented are hypothetical and serve to represent the expected format and nature of the data from a DFT/GIAO calculation.
Table 1: Hypothetical Computationally Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Proton | syn-Isomer (Predicted) | anti-Isomer (Predicted) |
| H1/H4 | 3.10 | 3.05 |
| H2/H3 | 6.20 | 6.15 |
| H5-exo | 1.85 | 1.90 |
| H5-endo | 1.10 | 1.15 |
| H6-exo | 1.75 | 1.80 |
| H6-endo | 1.05 | 1.10 |
| H7 | 3.80 | 3.95 |
| OH | 2.50 | 2.60 |
Table 2: Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | syn-Isomer (Predicted) | anti-Isomer (Predicted) |
| C1/C4 | 48.5 | 48.0 |
| C2/C3 | 135.0 | 134.5 |
| C5 | 25.0 | 25.5 |
| C6 | 24.5 | 25.0 |
| C7 | 75.0 | 76.5 |
The differences in the predicted chemical shifts between the syn and anti isomers, although potentially small, would be significant enough for unambiguous identification. For example, the chemical shift of the C7 carbon and the attached H7 proton are expected to be particularly sensitive to the orientation of the hydroxyl group. These theoretical predictions, when correlated with experimental 2D NMR data (such as COSY, HSQC, and HMBC), would provide a definitive structural assignment.
Further computational studies focusing specifically on this compound would be invaluable for creating a comprehensive spectroscopic database, aiding researchers in the fields of natural product synthesis, medicinal chemistry, and materials science where this bicyclic motif is of interest.
Derivatization and Functionalization Strategies of Bicyclo 2.2.1 Hept 2 En 7 Ol
Transformations of the Hydroxyl Group (e.g., Esterification, Oxidation to Ketones)
The hydroxyl group at the C-7 position of bicyclo[2.2.1]hept-2-en-7-ol is a primary site for functionalization. Standard organic transformations can be readily applied to this moiety, leading to a diverse range of derivatives.
Esterification: The conversion of the hydroxyl group to an ester is a common strategy to introduce a variety of functional groups. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, the esterification of related bicyclo[2.2.1]heptane alcohols has been well-documented. An example is the reaction of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-ol with 4-nitrobenzoyl chloride in the presence of triethylamine (B128534) and N,N-dimethyl-4-aminopyridine to yield the corresponding ester. acs.org This type of reaction can be adapted for this compound to produce a library of ester derivatives with varying properties.
Oxidation to Ketones: The secondary alcohol at the C-7 position can be oxidized to the corresponding ketone, bicyclo[2.2.1]hept-2-en-7-one. Various oxidizing agents can be employed for this transformation. A mild and efficient method for the oxidation of secondary alcohols to ketones is the use of Swern oxidation or Dess-Martin periodinane. While direct examples for this compound are not prevalent in the provided search results, the oxidation of similar bicyclic alcohols is a fundamental transformation in organic synthesis. For example, the oxidation of isoborneol (B83184) to camphor (B46023) is a classic transformation in bicyclic chemistry.
Table 1: Examples of Hydroxyl Group Transformations in Bicyclic Alcohols
| Starting Material | Reagents and Conditions | Product | Transformation | Reference |
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol | 4-Nitrobenzoyl chloride, triethylamine, N,N-dimethyl-4-aminopyridine, dichloromethane, 0 °C to room temperature | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-yl 4-nitrobenzoate | Esterification | acs.org |
| Bicyclo[3.2.0]hept-2-en-6-ol | Chemical oxidation | 2-Oxa-lactones | Oxidation | mdpi.com |
Introduction of Additional Functionalities onto the Bicyclic Core
Beyond modifying the existing hydroxyl group, the this compound scaffold allows for the introduction of new functional groups onto the bicyclic core. The double bond provides a reactive handle for various addition reactions.
The high strain of the bicyclic system can be exploited to drive reactions that lead to highly functionalized cyclopentene (B43876) and other scaffolds. nih.gov For instance, the double bond in the norbornene system can undergo a variety of reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation, leading to the introduction of new oxygen-containing functionalities. The stereochemistry of these additions is often controlled by the steric hindrance of the bicyclic framework. DFT studies on the epoxidation of norbornene and its derivatives show a preference for the exo-attack of the oxidizing agent. researchgate.netdnu.dp.ua
Furthermore, the synthesis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides and their subsequent reaction with epichlorohydrin (B41342) demonstrates the introduction of epoxy and amino alcohol functionalities onto the norbornene core. researchgate.net
Synthesis of Polyfunctionalized Bicyclo[2.2.1]heptane and Norbornene Derivatives
The combination of transformations at the hydroxyl group and reactions at the double bond enables the synthesis of a wide range of polyfunctionalized bicyclo[2.2.1]heptane and norbornene derivatives. These derivatives are valuable building blocks in organic synthesis and have applications in materials science and medicinal chemistry. nih.gov
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives can be achieved through sequential reactions. For example, a Diels-Alder reaction followed by a rearrangement can produce functionalized bicyclo[2.2.1]heptanones. acs.org These ketones can then be further modified, for instance, by reduction to the corresponding alcohols and subsequent esterification. acs.org
The unique reactivity of the norbornene scaffold allows for the preparation of complex structures. For example, the synthesis of bicyclo[2.2.1]hept-2-en-2-ylboronic acid provides a handle for Suzuki-Miyaura coupling reactions, enabling the introduction of aryl or vinyl groups. vulcanchem.com The polymerization of norbornene derivatives can also lead to polymers with interesting properties. researchgate.net
Table 2: Examples of Polyfunctionalized Bicyclo[2.2.1]heptane and Norbornene Derivatives
| Starting Material | Reaction Sequence | Product | Key Functionalizations | Reference |
| Diels-Alder adduct of 1,3-butadiene | Rearrangement, reduction, esterification | Functionalized bicyclo[2.2.1]heptane ester | Ketone, alcohol, ester | acs.org |
| N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides | Reaction with epichlorohydrin | N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides | Epoxide, sulfonamide | researchgate.net |
| Norbornene derivatives | Hydroboration | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | Boronic acid | vulcanchem.com |
Applications of Bicyclo 2.2.1 Hept 2 En 7 Ol in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
Bicyclo[2.2.1]hept-2-en-7-ol and its derivatives serve as versatile chiral building blocks in asymmetric synthesis. The inherent rigidity and defined stereochemistry of the bicyclic framework allow for a high degree of stereocontrol in various chemical transformations. This makes it a valuable scaffold for the synthesis of complex molecular architectures.
Precursors for Complex Bicyclic and Polycyclic Compounds
The strained bicyclo[2.2.1]heptene system is a common starting point for ring-rearrangement metathesis (RRM) reactions, which transform the initial scaffold into more complex, less strained polycyclic products. beilstein-journals.org The release of ring strain is a primary driving force for these transformations. beilstein-journals.org This methodology allows for the stereochemical information from the initial bicyclic substrate to be transferred to the final product. beilstein-journals.org Through tandem processes involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), these precursors are used to generate diverse and challenging molecular frameworks that are otherwise difficult to assemble. beilstein-journals.orgresearchgate.netnih.gov For instance, highly substituted bicyclo[2.2.1]heptene derivatives can undergo sequential RRM to yield 7/5 fused ring systems. beilstein-journals.org
Chiral Ligands for Metal Coordination and Catalysis
Enantiomerically pure derivatives of the bicyclo[2.2.1]heptane skeleton are promising candidates for chiral ligands in asymmetric catalysis. The synthesis of enantiopure (+)-(2R, 7S)- and (−)-(2S, 7R)-bicyclo[2.2.1]heptan-2,7-syn-diol has been achieved with excellent enantiomeric excess (up to 99%) using lipase-catalyzed transesterification. researchgate.net These bidentate diols possess highly rigid molecular structures and a favorable stereochemistry for coordinating with metal centers. researchgate.net This rigidity and defined spatial arrangement of the coordinating hydroxyl groups can create a well-defined chiral environment around a metal catalyst, making them valuable for developing new asymmetric synthetic methods. researchgate.netuni-muenchen.de
Templates for the Synthesis of Aminocyclitols and Analogues
The bicyclo[2.2.1]heptane framework serves as a potent chiral template for synthesizing aminocyclitols, a class of compounds with significant biological activity. nih.govresearchgate.net Specifically, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol, a heterocyclic analogue, has been successfully employed as a template to synthesize a range of aminocyclitol derivatives. nih.gov This precursor allows for the stereocontrolled synthesis of molecules such as cis- and trans-2-aminocyclohexanols and various conduramine derivatives. nih.gov The rigid bicyclic structure guides the introduction of new stereocenters onto the cyclohexane (B81311) ring, demonstrating the utility of this scaffold in constructing complex and biologically relevant molecules. nih.govresearchgate.net
Intermediates in the Total Synthesis of Natural Products and Complex Molecules
The unique structural features of the bicyclo[2.2.1]heptene core make it an important intermediate in the synthesis of various natural products and other complex molecules. Its constrained conformation allows for precise stereochemical control during multi-step synthetic sequences. nih.gov
Synthesis of Epibatidine (B1211577) and Analogues
The 7-azabicyclo[2.2.1]heptane skeleton is a crucial structural component for the total synthesis of epibatidine, a potent analgesic alkaloid. rsc.orgrsc.orgacs.org A key step in several synthetic routes involves the formation of a 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene intermediate. epa.govresearchgate.net This intermediate provides the necessary bicyclic framework onto which the pyridine (B92270) ring of epibatidine can be installed. The methodology not only allows for the synthesis of the natural product itself but also provides a flexible platform for creating a variety of substituted chiral epibatidine analogues for further pharmacological study. rsc.org
Construction of Fused-Ring Systems via Tandem Metathesis Sequences
Tandem olefin metathesis sequences utilizing bicyclo[2.2.1]heptene derivatives provide an efficient pathway for constructing complex fused-ring systems. beilstein-journals.org These sequences, often involving a ring-opening metathesis/ring-closing metathesis (RORCM) cascade, are effective for the desymmetrization of 7-azabicycloalkenes, leading to the formation of common natural product scaffolds. beilstein-journals.org This strategy has been successfully applied to generate a variety of densely functionalized heterocyclic systems. beilstein-journals.org
The table below summarizes representative fused-ring systems synthesized from bicyclo[2.2.1]heptene derivatives using tandem metathesis.
| Starting Material Type | Metathesis Sequence | Resulting Scaffold | Reference |
| 7-Azabicyclo[2.2.1]heptene derivative | Intramolecular RORCM | Indolizidines | beilstein-journals.org |
| 7-Azabicyclo[2.2.1]heptene derivative | Intramolecular RORCM | Pyrrolidines | beilstein-journals.org |
| Benzannelated 7-azabicycloalkene | Intramolecular RORCM | Isoindoles | beilstein-journals.org |
| Functionalized bicyclo[2.2.1]heptene | RRM | cis-fused Bicyclo[3.3.0]octene | beilstein-journals.org |
Precursors for Carbocyclic Nucleoside Analogues
The bicyclo[2.2.1]heptane framework, inherent in this compound, serves as a crucial carbocyclic scaffold for the synthesis of novel nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by this rigid bicyclic system. This structural modification imparts increased chemical stability, particularly resistance to enzymatic cleavage by phosphorylases, which is a common degradation pathway for traditional nucleoside-based drugs.
The locked conformation of the bicyclo[2.2.1]heptane ring can significantly influence the biological activity of the resulting nucleoside analogues. By restricting the conformational flexibility of the molecule, it is possible to design compounds that bind more effectively and selectively to target enzymes, such as viral polymerases or reverse transcriptases. For instance, carbocyclic nucleosides with a pseudosugar ring locked in the North (N) conformation have demonstrated significant antiviral activities.
Research has shown that optically active bicyclo[2.2.1]heptane scaffolds can be elaborated into a variety of carbocyclic nucleosides with potential antiviral and anticancer properties. Synthetic strategies often involve the stereoselective introduction of a nucleobase and other functional groups onto the bicyclic core. While direct synthesis from this compound is one of many pathways, its derivatives are key intermediates. For example, new 1′-homocarbanucleoside analogs, where a methylene (B1212753) group links the nucleobase to the carbocyclic scaffold, have been synthesized using a substituted bicyclo[2.2.1]heptane skeleton. nih.gov Some of these compounds have shown promising activity against Herpes Simplex Virus-1 (HSV-1), with IC50 values comparable to the established antiviral drug acyclovir. nih.gov
Table 1: Antiviral Activity of Selected Bicyclo[2.2.1]heptane-based Nucleoside Analogues
| Compound | Target Virus | Activity (IC50, µM) | Reference |
|---|---|---|---|
| Compound 6j | HSV-1 | 15 ± 2 | nih.gov |
| Compound 6d | HSV-1 | 21 ± 4 | nih.gov |
| Compound 6f | HSV-1 | 28 ± 4 | nih.gov |
| Acyclovir (Reference) | HSV-1 | 28 ± 4 | nih.gov |
Utilization in Polymer Chemistry and Advanced Materials
The strained olefinic bond within the this compound structure makes it and its derivatives valuable monomers in polymer chemistry, particularly for the synthesis of polynorbornenes.
This compound and its derivatives can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties. The rigid bicyclic repeating units in the polymer backbone result in materials with high glass transition temperatures, good thermal stability, and interesting mechanical properties.
The hydroxyl group at the 7-position of the bicyclic system provides a convenient handle for further functionalization. This allows for the synthesis of a wide range of functionalized norbornene monomers, which can then be polymerized to create polymers with tailored properties. For example, the hydroxyl group can be etherified or esterified to introduce various side chains. These side chains can influence the polymer's solubility, thermal behavior, and surface properties.
The use of well-defined catalysts, such as Grubbs' second and third-generation catalysts, allows for controlled or "living" ROMP of these monomers. This provides precise control over the polymer's molecular weight and results in polymers with a narrow molecular weight distribution. This level of control is crucial for the development of advanced materials with predictable and reproducible properties.
Table 2: Example of a Polymer Synthesized from a this compound Derivative via ROMP
| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Reference |
|---|---|---|---|---|
| (E)-7-((3-cyclohxylallyl)oxy)bicyclo[2.2.1]-hept-2-ene | ROMP | Grubbs' second or third generation catalyst | Poly((E)-7-((3-cyclohxylallyl)oxy)bicyclo[2.2.1]-hept-2-ene) | amanote.com |
Design of Scaffolds for Investigating Molecular Recognition and Enzyme Inhibition
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane framework, as found in this compound, makes it an excellent scaffold for the design of molecules that can probe and influence biological systems. The fixed spatial arrangement of substituents on this scaffold allows for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors.
This "pre-organization" of the molecule can lead to higher binding affinities and selectivities compared to more flexible, acyclic molecules, as less conformational entropy is lost upon binding to the target.
Derivatives of the bicyclo[2.2.1]heptane system have been utilized to investigate molecular recognition phenomena. For example, nucleotide analogues incorporating a 2-oxa-bicyclo[2.2.1]heptane system have been synthesized to study their interactions with P2Y receptors. nih.gov The rigidity of the bicyclic scaffold helps to lock the molecule in a specific conformation, allowing researchers to probe the conformational requirements for receptor binding.
Furthermore, the bicyclo[2.2.1]heptane scaffold has been employed in the design of enzyme inhibitors. For instance, enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated as glycosidase inhibitors. nih.gov The rigid scaffold allows for the presentation of the diamine functionality in a specific orientation that can effectively interact with the active site of the enzyme.
Table 3: Examples of Bicyclo[2.2.1]heptane Scaffolds in Molecular Recognition and Enzyme Inhibition
| Scaffold | Application | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| 2-Oxa-bicyclo[2.2.1]heptane | Molecular Recognition | P2Y Receptors | The rigid scaffold helps to define the conformational requirements for receptor binding. | nih.gov |
| 7-Azabicyclo[2.2.1]heptane | Enzyme Inhibition | Glycosidases | The conformationally constrained scaffold presents functional groups for effective interaction with the enzyme's active site. | nih.gov |
Future Research Directions and Unexplored Avenues for Bicyclo 2.2.1 Hept 2 En 7 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of bicyclo[2.2.1]hept-2-en-7-ol and its analogs has traditionally relied on established methods, but there is a growing need for more sustainable and efficient approaches. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the advancement of biocatalysis. The use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures of bicyclo[2.2.1]heptane derivatives has already proven effective for producing enantiopure compounds. researchgate.net Future work could expand the library of enzymes capable of acting on these substrates, including those engineered for higher selectivity and stability under various reaction conditions. This approach aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media.
Another key area is the development of novel catalytic systems for the foundational Diels-Alder reaction, which is central to constructing the bicyclo[2.2.1]heptene skeleton. nih.govevitachem.com Research into heterogeneous catalysts, recoverable organocatalysts, and earth-abundant metal catalysts could provide more sustainable alternatives to traditional Lewis acids. Furthermore, exploring solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of these syntheses.
| Methodology | Focus Area | Potential Advantages |
| Biocatalysis | Enzyme Engineering | High enantioselectivity, mild reaction conditions, reduced waste. |
| Catalysis | Heterogeneous Catalysts | Easy separation and recycling, improved sustainability. |
| Earth-Abundant Metals | Lower cost and toxicity compared to precious metal catalysts. | |
| Green Solvents | Solvent-Free/Benign Solvents | Reduced environmental impact and operational hazards. |
Deeper Mechanistic Understanding of Complex Rearrangements and Stereocontrol
The inherent ring strain of the bicyclo[2.2.1]heptane system drives a variety of complex and often synthetically useful rearrangements. nih.gov However, the mechanisms governing these transformations are not always fully understood, and controlling their stereochemical outcome remains a significant challenge.
Future research should employ a combination of advanced spectroscopic techniques, kinetic studies, and isotopic labeling to elucidate the intricate pathways of these reactions. For instance, a deeper understanding of the factors that control the outcome of sequential Diels-Alder/rearrangement sequences could allow for the programmed synthesis of diverse and highly functionalized bicyclic structures. acs.org Similarly, investigating the mechanisms of ring-rearrangement metathesis in these systems could open up new routes to complex polycyclic molecules. researchgate.net
Achieving precise stereocontrol is paramount for the application of this compound derivatives in areas like total synthesis and medicinal chemistry. Future work will need to focus on developing new chiral catalysts and reagents that can direct the stereochemical course of additions, epoxidations, and rearrangements with high fidelity. researchgate.net Understanding the subtle interplay of steric and electronic effects within the rigid bicyclic framework will be crucial for designing highly stereoselective transformations. researchgate.net
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry has emerged as a powerful tool for understanding and predicting chemical phenomena. For this compound, advanced computational modeling offers significant opportunities to accelerate research and development.
Density Functional Theory (DFT) has already been applied to study the stereochemistry of reactions like epoxidation on the norbornene scaffold. researchgate.net Future efforts could utilize higher-level computational methods to build more accurate predictive models for a wider range of reactions. These models could be used to:
Predict reaction outcomes and stereoselectivity under different conditions.
Screen virtual libraries of catalysts to identify promising candidates for specific transformations.
Calculate the physical and chemical properties of novel derivatives before their synthesis. chemeo.comnih.gov
Molecular dynamics simulations could provide insights into the conformational behavior of these rigid molecules and their interactions with enzymes or receptors. nih.gov This information would be invaluable for designing derivatives with specific biological activities or material properties. The integration of machine learning algorithms with large computational datasets could further enhance the predictive power of these models, enabling the in silico design of molecules with tailored functions.
| Computational Method | Application Area | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Accurate prediction of reaction pathways and product ratios. |
| High-Level Ab Initio Methods | Catalyst Design | Identification of optimal catalysts for desired transformations. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding interactions with biological targets. |
| Machine Learning (ML) | Property Prediction | Rapid screening and design of new derivatives with desired properties. |
Exploration of New Derivatization Pathways for Broadened Synthetic Utility
While this compound is a valuable synthetic intermediate, its full potential can be unlocked by exploring novel derivatization pathways. The unique geometry and reactivity of this scaffold provide a platform for creating a wide array of new molecules with diverse applications.
Future research should focus on developing new reactions that selectively functionalize the different positions of the bicyclic core. This includes methods for C-H activation, which would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials. The high strain of the bicyclic system can be exploited to drive retro-condensation reactions, leading to highly functionalized cyclopentene (B43876), dihydrofuran, and pyrroline (B1223166) scaffolds. nih.gov
Furthermore, the development of new polymerization techniques, such as ring-opening metathesis polymerization (ROMP), using functionalized norbornene derivatives derived from this compound could lead to new materials with unique thermal, optical, or mechanical properties. evitachem.com There is also significant potential in using these derivatives as building blocks for the synthesis of complex natural products and novel bioactive compounds for applications in medicine and agriculture. nih.govnih.govnih.govresearchgate.net The creation of libraries of novel derivatives for high-throughput screening could accelerate the discovery of new lead compounds in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
